2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a versatile chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is known for its high purity and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with isobutylamine and pyridine-3-carbaldehyde under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzyme active sites or receptor proteins, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and industrial applications.
Pyridine compounds: Known for their antimicrobial and antiviral activities, these compounds have a similar pyridine ring structure.
Uniqueness
2-(2-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and high purity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[2-(2-methylpropylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3O/c1-12(2)10-17-15-13(6-5-8-16-15)14-7-3-4-9-18(14)11-19/h5-6,8,11-12,14H,3-4,7,9-10H2,1-2H3,(H,16,17) |
InChI Key |
KXXIJTWNAOPNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
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